4-(1,3-Benzodioxol-5-ylmethyl)-1lambda~6~,4-thiazinane-1,1-dione
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Overview
Description
4-(1,3-Benzodioxol-5-ylmethyl)-1lambda~6~,4-thiazinane-1,1-dione is a complex organic compound featuring a benzodioxole moiety and a thiazinane ring. The benzodioxole ring is a structural fragment found in many natural and synthetic compounds known for their diverse biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic properties .
Preparation Methods
The synthesis of 4-(1,3-Benzodioxol-5-ylmethyl)-1lambda~6~,4-thiazinane-1,1-dione typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the intermediate product, [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further reacted with various reagents to form the final compound. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
4-(1,3-Benzodioxol-5-ylmethyl)-1lambda~6~,4-thiazinane-1,1-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions: Typical reagents include chloroacetyl chloride, secondary amines, and hetarenethiols, with reactions often conducted in solvents like dimethylformamide at elevated temperatures.
Major Products: The reactions yield various substituted derivatives, including amino and sulfanylacetamide derivatives.
Scientific Research Applications
4-(1,3-Benzodioxol-5-ylmethyl)-1lambda~6~,4-thiazinane-1,1-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzodioxol-5-ylmethyl)-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with various molecular targets. The benzodioxole moiety is known to interact with enzymes and receptors, potentially modulating their activity. The compound may exert its effects through pathways involving oxidative stress and apoptosis .
Comparison with Similar Compounds
4-(1,3-Benzodioxol-5-ylmethyl)-1lambda~6~,4-thiazinane-1,1-dione can be compared with other benzodioxole-containing compounds, such as:
1-(1,3-Benzodioxol-5-yl)-3-N-fused heteroaryl indoles: Known for their anticancer activity.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-substituted derivatives: Studied for their antioxidant properties.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-18(15)5-3-13(4-6-18)8-10-1-2-11-12(7-10)17-9-16-11/h1-2,7H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLNTZCWNRIIOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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